Actarit, chemically known as 4-acetylaminophenylacetic acid [, ], is a synthetic immunomodulating agent [] developed in Japan []. It has been a subject of scientific research, particularly in the field of immunology and its potential applications in understanding and treating autoimmune diseases like rheumatoid arthritis [, ].
Hydrolysis, Reduction, and Acylation: This multi-step process starts with phenylacetonitrile undergoing nitration, followed by hydrolysis, reduction using iron powder activated by acetic acid, and finally acylation with acetic anhydride []. The optimal conditions identified include a reaction temperature of 7-8°C for the initial nitration, 152°C for the hydrolysis step, and a 1.5:1 ratio of acetic anhydride to 4-aminophenylacetic acid during the final acylation. This method yielded Actarit with an overall yield of 50.5% [].
Alternative Synthesis with Crystal Form Variation: Two distinct synthesis methods have been employed to produce Actarit, resulting in two different crystal forms. A simple method for interconversion between these crystal forms has also been identified [].
Suppression of Delayed-Type Hypersensitivity: Actarit demonstrates the ability to suppress delayed-type hypersensitivity reactions, potentially through the induction of suppressor T cells and the modulation of cytokine production. This effect has been observed in various experimental models, including collagen-induced arthritis in mice [] and dinitrofluorobenzene-induced delayed-type hypersensitivity reactions in mice [].
Modulation of Cytokine Production: Actarit exhibits regulatory effects on the production of various cytokines involved in inflammatory and immune responses. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) [, ], tumor necrosis factor-alpha (TNF-α) [], and interleukin-2 (IL-2) [, ], while enhancing the production of anti-inflammatory cytokine interleukin-4 (IL-4) []. This modulation of cytokine profiles contributes to its anti-inflammatory and immunomodulatory effects.
Effects on Synoviocytes: In the context of rheumatoid arthritis, Actarit has been shown to influence the activity of synoviocytes, cells that play a crucial role in the pathogenesis of the disease. Studies have demonstrated that Actarit can improve the ultrastructural changes in synoviocytes from arthritic rats and inhibit the production of pro-inflammatory cytokines (IL-1, TNF-α, and prostaglandin E2) by these cells [].
Solubility Enhancement with Cyclodextrins: Actarit exhibits poor water solubility []. Research has focused on enhancing its solubility through the formation of inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) [] and β-cyclodextrin []. These complexes have shown improved solubility and dissolution properties, suggesting potential for developing formulations with enhanced bioavailability.
Crystal Form Polymorphism: Actarit exists in at least two different crystal forms []. Characterizing and controlling these polymorphic forms are crucial for ensuring consistent pharmaceutical properties, such as solubility, dissolution rate, and stability.
In vitro and In vivo Models of Rheumatoid Arthritis: Actarit has been extensively studied in animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice [, ]. These studies have provided valuable insights into its therapeutic potential for suppressing joint inflammation, reducing joint damage, and modulating immune responses associated with the disease.
Investigating Immune System Regulation: Beyond rheumatoid arthritis, Actarit has served as a valuable tool in research exploring the intricacies of the immune system. Its effects on T lymphocyte subpopulations [, , ], cytokine production [, , , , ], and delayed-type hypersensitivity reactions [, ] have provided insights into the mechanisms underlying immune regulation and potential therapeutic targets for immune-mediated diseases.
Development of Drug Delivery Systems: Actarit's poor water solubility [] has spurred research into developing innovative drug delivery systems to enhance its bioavailability. Studies have explored the use of cyclodextrin inclusion complexes [, ] and solid lipid nanoparticles [] to improve its solubility and dissolution rate, aiming for better therapeutic outcomes.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0